molecular formula C18H19NO4 B12884902 5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one CAS No. 652976-55-1

5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one

Katalognummer: B12884902
CAS-Nummer: 652976-55-1
Molekulargewicht: 313.3 g/mol
InChI-Schlüssel: UXSBGNMOBPWVFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyphenethylamine and isobenzofuran-1(3H)-one.

    Condensation Reaction: The 2,4-dimethoxyphenethylamine is reacted with isobenzofuran-1(3H)-one under acidic or basic conditions to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and product purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.

    Isobenzofuran-1(3H)-one: Another precursor used in the synthesis.

    Other Isobenzofuran Derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

652976-55-1

Molekularformel

C18H19NO4

Molekulargewicht

313.3 g/mol

IUPAC-Name

5-[2-(2,4-dimethoxyphenyl)ethylamino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H19NO4/c1-21-15-5-3-12(17(10-15)22-2)7-8-19-14-4-6-16-13(9-14)11-23-18(16)20/h3-6,9-10,19H,7-8,11H2,1-2H3

InChI-Schlüssel

UXSBGNMOBPWVFG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CCNC2=CC3=C(C=C2)C(=O)OC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.